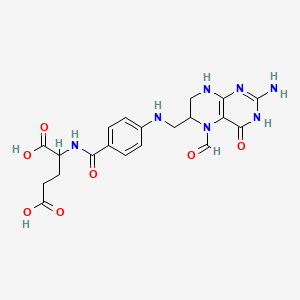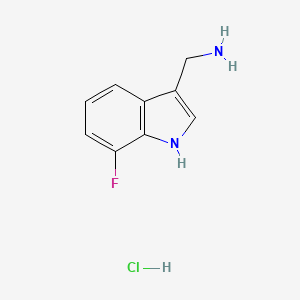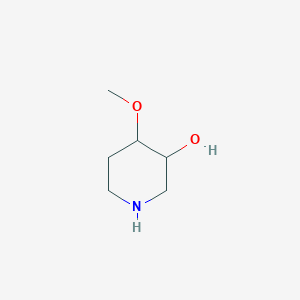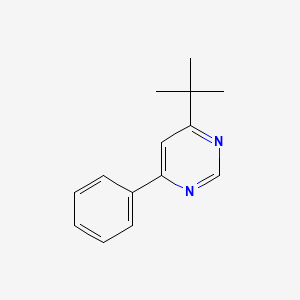
4-Tert-butyl-6-phenyl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-tert-butyl-6-phényl-pyrimidine est un composé aromatique hétérocyclique qui comporte un cycle pyrimidine substitué par des groupes tert-butyle et phényle. Les pyrimidines sont connues pour leurs diverses activités biologiques et se retrouvent dans de nombreux composés naturels et synthétiques. Les substitutions tert-butyle et phényle sur le cycle pyrimidine peuvent influencer considérablement les propriétés chimiques et la réactivité du composé.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-tert-butyl-6-phényl-pyrimidine peut être réalisée par diverses méthodes. Une approche courante consiste à faire réagir la tert-butyl méthylcétone avec le tert-butyronitrile en présence d’une base . Une autre méthode implique l’utilisation de réactions multicomposants impliquant des aldéhydes, de la guanidine et de l’isocyanure de tert-butyle . Ces réactions se produisent généralement dans des conditions douces et peuvent être catalysées par des bases telles que la triéthylamine.
Méthodes de production industrielle
La production industrielle de la 4-tert-butyl-6-phényl-pyrimidine peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir des rendements et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 4-tert-butyl-6-phényl-pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pyrimidine, en particulier aux positions adjacentes aux atomes d’azote.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Borohydrure de sodium dans l’éthanol ou l’hydrure de lithium et d’aluminium dans l’éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de pyrimidine, tandis que la réduction peut produire des dihydropyrimidines. Les réactions de substitution peuvent conduire à divers dérivés de pyrimidine substitués.
4. Applications de recherche scientifique
La 4-tert-butyl-6-phényl-pyrimidine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction dans la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré pour son potentiel en tant que pharmacophore dans la conception et le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Applications De Recherche Scientifique
4-Tert-butyl-6-phenyl-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la 4-tert-butyl-6-phényl-pyrimidine implique son interaction avec des cibles moléculaires et des voies. Le composé peut inhiber des enzymes ou des récepteurs spécifiques, conduisant à divers effets biologiques. Par exemple, il peut inhiber la voie inflammatoire NF-kB, réduisant l’inflammation et le stress oxydatif . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2,4,6-Tri-tert-butylpyrimidine : Un composé similaire avec trois groupes tert-butyle sur le cycle pyrimidine.
4-(4-tert-butylphényl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile : Un composé apparenté avec un motif structurel similaire.
Unicité
La 4-tert-butyl-6-phényl-pyrimidine est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence de groupes tert-butyle et phényle peut améliorer sa stabilité et sa lipophilie, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
4-tert-butyl-6-phenylpyrimidine |
InChI |
InChI=1S/C14H16N2/c1-14(2,3)13-9-12(15-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
AWDDRRUVZGAKAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=NC(=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)
![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)

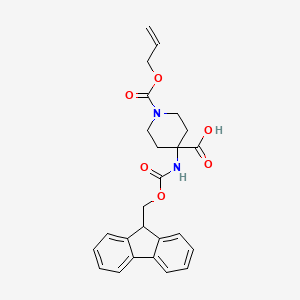
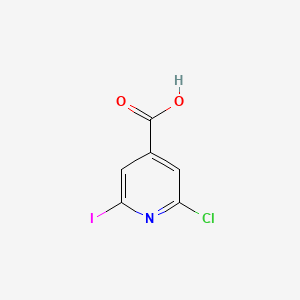
![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)


![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)

